
Trimethylphosphine selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylphosphine selenide is an organophosphorus compound with the chemical formula (CH₃)₃PSe It is a derivative of trimethylphosphine, where selenium replaces one of the hydrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylphosphine selenide can be synthesized through the reaction of trimethylphosphine with elemental selenium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the selenide compound. The general reaction is as follows:
(CH3)3P+Se→(CH3)3PSe
The reaction is usually conducted in a solvent such as toluene or hexane to dissolve the reactants and control the reaction rate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Trimethylphosphine selenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trimethylphosphine oxide and selenium dioxide.
Reduction: It can be reduced back to trimethylphosphine and elemental selenium under certain conditions.
Substitution: The selenium atom can be substituted with other chalcogens or halogens in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used to oxidize this compound.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the compound.
Substitution Reagents: Halogens or other chalcogens can be introduced using halogenating agents or chalcogen sources.
Major Products:
Oxidation: Trimethylphosphine oxide and selenium dioxide.
Reduction: Trimethylphosphine and elemental selenium.
Substitution: Various trimethylphosphine derivatives depending on the substituent introduced.
Scientific Research Applications
Trimethylphosphine selenide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of organoselenium compounds and as a ligand in coordination chemistry.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research into selenium-containing compounds for their antioxidant properties and potential therapeutic applications includes this compound.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts, due to its unique electronic properties.
Mechanism of Action
The mechanism by which trimethylphosphine selenide exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing the oxidative state of other molecules. The compound can also act as a ligand, forming complexes with transition metals and altering their reactivity and catalytic properties.
Comparison with Similar Compounds
Trimethylphosphine sulfide: Similar in structure but contains sulfur instead of selenium.
Trimethylphosphine telluride: Contains tellurium instead of selenium.
Triphenylphosphine selenide: A bulkier analogue with phenyl groups instead of methyl groups.
Uniqueness: Trimethylphosphine selenide is unique due to the specific properties imparted by the selenium atom. Selenium’s larger atomic radius and different electronic configuration compared to sulfur and tellurium result in distinct reactivity and coordination behavior. This makes this compound particularly valuable in applications requiring specific electronic and steric properties.
Properties
CAS No. |
20819-54-9 |
|---|---|
Molecular Formula |
C3H9PSe |
Molecular Weight |
155.05 g/mol |
IUPAC Name |
trimethyl(selanylidene)-λ5-phosphane |
InChI |
InChI=1S/C3H9PSe/c1-4(2,3)5/h1-3H3 |
InChI Key |
BHWOYTDRBNAVRI-UHFFFAOYSA-N |
Canonical SMILES |
CP(=[Se])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
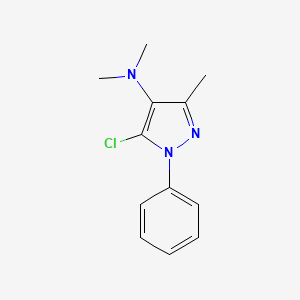

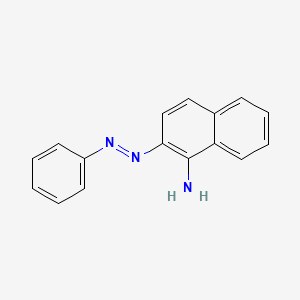
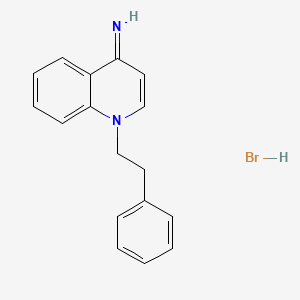
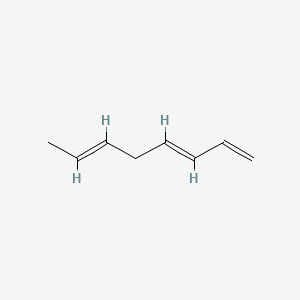
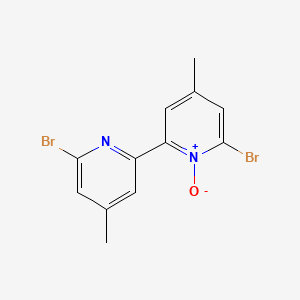
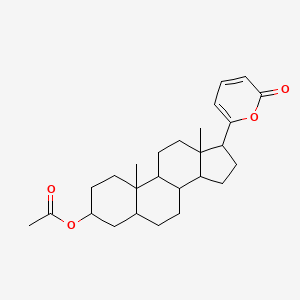
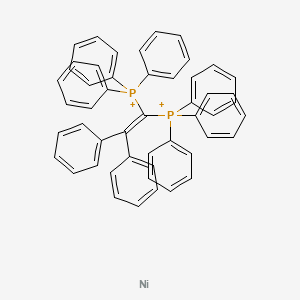
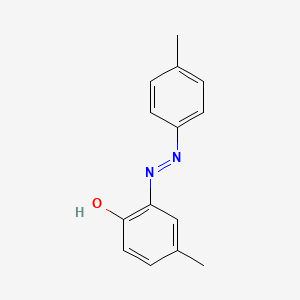
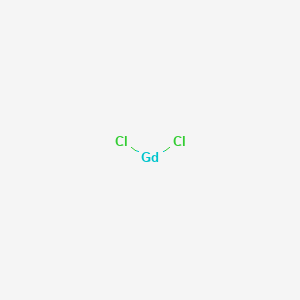
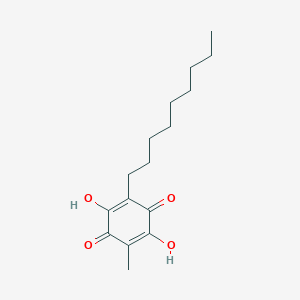
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
